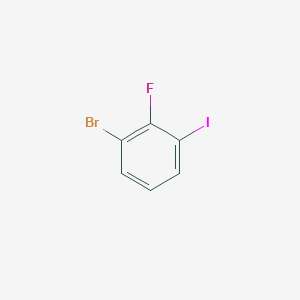

1-Bromo-2-fluoro-3-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBOPKUWEXVTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597726 | |

| Record name | 1-Bromo-2-fluoro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958458-89-4 | |

| Record name | 1-Bromo-2-fluoro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1-Bromo-2-fluoro-3-iodobenzene

An In-depth Technical Guide on the Synthesis and Characterization of 1-Bromo-2-fluoro-3-iodobenzene

This guide provides a comprehensive overview of the , a halogenated aromatic compound of interest to researchers and professionals in drug development and organic synthesis. The document details a multi-step synthetic pathway and outlines standard characterization protocols.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 958458-89-4 | [1] |

| Molecular Formula | C6H3BrFI | [1] |

| Molecular Weight | 300.89 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid, Semi-solid, or liquid | |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |

Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process starting from 1-fluoro-2-amino-3-nitrobenzene. This pathway involves diazotization bromination, a reduction reaction, and a final diazotization iodination step.[2]

Caption: Synthetic route for this compound.

Experimental Protocols

The following protocols are based on the synthetic route described in patent CN108002976B.[2]

Step 1: Synthesis of 1-fluoro-2-bromo-3-nitrobenzene

This step involves a diazotization bromination reaction of 1-fluoro-2-amino-3-nitrobenzene.

-

Reaction Setup : In a suitable reaction vessel, mix 1-fluoro-2-amino-3-nitrobenzene with concentrated hydrobromic acid. The molar ratio of the aniline starting material to HBr should be between 1:1 and 1:10.

-

Catalyst Addition : Add cuprous bromide (CuBr) as a catalyst. The molar ratio of the aniline to CuBr should be between 1:0.1 and 1:1.0.

-

Diazotization : At room temperature, add nitrous acid or a nitrite salt (e.g., sodium nitrite). The molar ratio of the aniline to the nitrite source should be between 1:0.8 and 1:2.0.

-

Reaction : Allow the reaction to proceed at room temperature to yield 1-fluoro-2-bromo-3-nitrobenzene.

Step 2: Synthesis of 1-fluoro-2-bromo-3-aminobenzene

This step involves the reduction of the nitro group to an amine.

-

Reaction Setup : In a reaction vessel, combine 1-fluoro-2-bromo-3-nitrobenzene with a catalyst. The mass ratio of the nitro compound to the catalyst should be 1:(0.01-0.5).

-

Hydrogenation : Introduce hydrogen gas into the vessel. Maintain the hydrogen pressure between 0.1 and 10 MPa.

-

Reaction : The reaction proceeds at room temperature to produce 1-fluoro-2-bromo-3-aminobenzene.

Step 3: Synthesis of this compound

The final product is obtained through a diazotization iodination reaction.

-

Diazotization : In a solvent and under acidic conditions, react 1-fluoro-2-bromo-3-aminobenzene with sodium nitrite at room temperature. The molar ratio of the amine to sodium nitrite should be between 1:0.8 and 1:1.3.

-

Iodination : After the diazotization is complete, add hydrogen iodide or an iodide salt (e.g., potassium iodide) to the reaction mixture at room temperature. The molar ratio of the iodide source to the starting amine should be between 0.8:1 and 1.4:1.

-

Product Formation : The reaction yields the final product, this compound.

Characterization

Following synthesis, the product must be purified and its structure confirmed through various analytical techniques.

Caption: General workflow for the characterization of the final product.

While specific experimental spectral data for this compound is not widely published, the following standard techniques are essential for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would be used to determine the number and environment of protons on the aromatic ring. ¹³C NMR would identify the carbon skeleton, and ¹⁹F NMR would confirm the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which helps confirm the structure. The expected exact mass is 299.84469 Da.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups and the substitution pattern on the benzene ring.

Safety Information

This compound is associated with several hazard statements. Appropriate personal protective equipment (PPE) and handling procedures should be used at all times.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

An In-depth Technical Guide to 1-Bromo-2-fluoro-3-iodobenzene: Synthesis, Properties, and Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 958458-89-4

This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-3-iodobenzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its utility in key cross-coupling reactions.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 958458-89-4 | [1] |

| Molecular Formula | C₆H₃BrFI | [1] |

| Molecular Weight | 300.89 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid or Semi-solid or liquid or lump | |

| Storage Temperature | Room temperature, sealed in dry, dark place |

Suppliers

This compound is available from several chemical suppliers, including:

Synthesis of this compound

A plausible and detailed synthetic route for this compound can be adapted from a patented method for a structurally similar compound.[4] The synthesis involves a three-step process starting from 1-fluoro-2-amino-3-nitrobenzene, proceeding through diazotization and reduction, followed by a final diazotization-iodination step.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Fluoro-2-bromo-3-nitrobenzene

-

In a suitable reaction vessel equipped with mechanical stirring, slowly add 76.6 g of water, 127.7 g of concentrated sulfuric acid, 19.5 g of 1-fluoro-2-amino-3-nitrobenzene, 42.1 g of concentrated hydrobromic acid (48% aqueous solution), and 9.0 g of cuprous bromide.

-

Cool the mixture and slowly add a solution of sodium nitrite in water.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, extract the product with an organic solvent, wash the organic layer, and concentrate to obtain 1-fluoro-2-bromo-3-nitrobenzene.

Step 2: Synthesis of 1-Fluoro-2-bromo-3-aminobenzene

-

To a stainless steel autoclave, add 22.0 g of 1-fluoro-2-bromo-3-nitrobenzene, 220.0 g of methanol, and 1.1 g of Raney nickel catalyst.

-

Pressurize the autoclave with hydrogen gas and stir the mixture vigorously for 3-7 hours.

-

Monitor the reaction for the disappearance of the nitro group.

-

Upon completion, filter the catalyst and concentrate the solvent to yield 1-fluoro-2-bromo-3-aminobenzene.

Step 3: Synthesis of this compound

-

Under acidic conditions, dissolve 1-fluoro-2-bromo-3-aminobenzene in a suitable solvent.

-

At room temperature, add a solution of sodium nitrite in water to perform the diazotization.

-

After the diazotization is complete, add a solution of potassium iodide in water.

-

The diazonium salt will react to form this compound.

-

Extract the product using an organic solvent (e.g., methylene chloride), wash the organic layer, and purify by distillation under reduced pressure.[4]

Caption: Synthetic pathway for this compound.

Applications in Cross-Coupling Reactions

The distinct reactivity of the three halogen substituents in this compound makes it a valuable substrate for sequential cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the controlled and stepwise introduction of different functional groups, enabling the synthesis of complex molecular architectures.[5] Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This differential reactivity is key to the synthetic utility of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. Due to the higher reactivity of the C-I bond, the iodine atom in this compound can be selectively coupled, leaving the bromine and fluorine atoms intact for subsequent reactions.

General Experimental Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq).

-

Add a degassed solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture with stirring and monitor its progress by TLC or GC.

-

Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Caption: General scheme for a selective Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the reaction can be performed selectively at the C-I bond of this compound.

General Experimental Protocol for Selective Sonogashira Coupling at the C-I Position:

-

To a degassed solution of this compound (1.0 eq) in a suitable solvent mixture (e.g., THF and triethylamine), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a copper(I) co-catalyst like CuI (0.1 eq).

-

Add the terminal alkyne (1.0-1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the product by column chromatography.[6]

Caption: General scheme for a selective Sonogashira coupling.

Role in Drug Discovery and Medicinal Chemistry

Halogenated organic compounds are of significant interest in medicinal chemistry. The introduction of fluorine, in particular, can modulate a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[7] While specific examples of bioactive molecules synthesized directly from this compound are not prominently featured in the reviewed literature, its utility as a versatile building block suggests its potential in the synthesis of complex, poly-substituted aromatic compounds that are often scaffolds for new drug candidates. The ability to perform sequential and regioselective cross-coupling reactions allows for the systematic exploration of chemical space around a core structure, a crucial activity in lead optimization during drug development.

At present, there is no publicly available information directly linking this compound to specific biological signaling pathways or established experimental workflows in drug discovery. Its primary role, as documented, is that of a foundational chemical intermediate. Researchers can leverage this compound to construct novel molecules, which may then be screened for biological activity, potentially leading to the discovery of new therapeutic agents and the elucidation of their corresponding signaling pathways.

References

- 1. This compound | C6H3BrFI | CID 19050503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 958458-89-4 | this compound [fluoromart.com]

- 4. CN108002976B - Preparation method of 1-fluoro-2-bromo-3-iodobenzene - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. scribd.com [scribd.com]

- 7. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

Spectroscopic Data for 1-Bromo-2-fluoro-3-iodobenzene: A Search for Experimental Data

A comprehensive search for publicly available experimental spectroscopic data (NMR, IR, and MS) for the compound 1-Bromo-2-fluoro-3-iodobenzene has yielded no specific datasets. While information regarding the chemical and physical properties of this compound is available, direct experimental spectra necessary for a detailed technical guide are not present in the public domain based on the conducted searches.

Databases such as PubChem list the compound, identified as CID 19050503, and provide computed descriptors and some physical properties.[1] However, these entries do not contain uploaded experimental spectral data for ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry.

Searches for spectroscopic information on closely related isomers, such as 1-Bromo-3-fluoro-4-iodobenzene and 2-Bromo-1-fluoro-3-iodobenzene, have shown the existence of some spectral data for these distinct molecules.[2][3][4][5] Similarly, spectral data is available for simpler, related compounds like 1-bromo-2-iodobenzene and 1-fluoro-3-iodobenzene.[6][7][8][9][10][11] This indicates that while spectroscopic analysis of similar halogenated benzenes is documented, the specific data for this compound remains elusive in the searched resources.

Without access to the primary quantitative data from NMR, IR, and MS analyses, the creation of a detailed technical guide that includes data tables, experimental protocols, and visualizations of signaling pathways or fragmentation patterns is not possible. The core requirements of the request are contingent on the availability of this foundational experimental information.

Therefore, this guide cannot be completed as requested due to the absence of the necessary spectroscopic data for this compound in the public domain. Further research or direct experimental analysis would be required to obtain the data needed to fulfill the user's request.

References

- 1. This compound | C6H3BrFI | CID 19050503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ftir Spectrum of 1-Bromo-3-Fluoro-4-Iodobenzene – Material Science Research India [materialsciencejournal.org]

- 3. 2-Bromo-1-fluoro-3-iodobenzene | C6H3BrFI | CID 12192161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 1-Bromo-2-iodobenzene(583-55-1) 13C NMR spectrum [chemicalbook.com]

- 7. 1-Bromo-2-iodobenzene(583-55-1) 1H NMR [m.chemicalbook.com]

- 8. 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR spectrum [chemicalbook.com]

- 9. 1-Bromo-2-iodobenzene | C6H4BrI | CID 11415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzene, 1-bromo-2-iodo- [webbook.nist.gov]

- 11. 1-Fluoro-3-iodobenzene(1121-86-4) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-2-fluoro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-fluoro-3-iodobenzene is a tri-halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of pharmaceutical and materials science. The distinct electronic properties and relative reactivities of the bromo, fluoro, and iodo substituents allow for regioselective functionalization through a variety of cross-coupling and metalation reactions. This technical guide provides a comprehensive overview of the known and predicted reactivity and stability of this compound, drawing upon data from analogous compounds where specific information is not available. It includes detailed experimental protocols for key transformations, quantitative data where possible, and visualizations of reaction pathways to aid in experimental design.

Physicochemical Properties and Stability

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 958458-89-4 | [2] |

| Molecular Formula | C₆H₃BrFI | [2] |

| Molecular Weight | 300.89 g/mol | [2] |

| Physical Form | Solid or Semi-solid | [1] |

| Storage Temperature | Room Temperature, sealed in dry, dark place | [1] |

Note: Specific quantitative stability data such as decomposition temperature or photolytic half-life for this compound are not available in the reviewed literature. The stability of polyhalogenated aromatics can be influenced by factors such as bond dissociation energies (C-I < C-Br < C-Cl < C-F) and the substitution pattern on the aromatic ring.

Reactivity and Key Transformations

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This allows for sequential and site-selective modifications of the benzene ring.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-halogen bond in these reactions generally follows the order C-I > C-Br > C-Cl > C-F. This predictable trend allows for the selective functionalization of the iodo and bromo positions in this compound.

2.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organohalide and an organoboron compound. Due to the higher reactivity of the C-I bond, the iodine at the 3-position is expected to react selectively under carefully controlled conditions.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-bromo-4-iodobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Low (for iodo) | [3] |

| ortho-bromoanilines | Various boronic esters | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | Good to Excellent | [3] |

| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | - | - | - | Good | [4] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.). Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvents (e.g., a mixture of toluene, ethanol, and water) are then added. The reaction mixture is heated to an appropriate temperature (e.g., 80-100 °C) and stirred vigorously until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

2.1.2. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[6] Similar to the Suzuki coupling, the reaction is expected to occur selectively at the C-I bond.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | RT | 89 |[6] | | 1-bromo-4-iodobenzene | Trimethylsilylacetylene | - | - | - | - | RT | - |[7] | | Bromobenzene | Phenylacetylene | dipyrimidyl-palladium complex | None | n-Butylamine | THF | 65 | - |[7] |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF) at room temperature are sequentially added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), a base (e.g., diisopropylamine or triethylamine, 2-3 equiv), and the terminal alkyne (1.1-1.5 equiv). The reaction mixture is stirred at room temperature or heated as necessary for 2-24 hours. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.[6]

2.1.3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8] The high reactivity of the C-I bond should allow for selective amination at the 3-position.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1-bromo-4-iodobenzene | Toluidine | Ni(acac)₂ | - | K₃PO₄ | - | - | 78 |[9] | | Bromobenzene | Secondary Aryl Amines | [Pd(allyl)Cl]₂ (1 mol%) | TrixiePhos | t-BuOLi | Toluene | - | Good |[10] | | Aryl Bromides | Primary/Secondary Amines | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | - |[11] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

To a reaction vial, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv). The vial is sealed, evacuated, and backfilled with an inert gas. The amine (1.5 equiv) and an anhydrous solvent (e.g., 1,4-dioxane) are added via syringe. The reaction mixture is heated to the appropriate temperature (e.g., 100 °C) with stirring until the starting material is consumed. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[11]

Lithiation and Halogen Dance

Organolithium reagents can be used to functionalize halogenated arenes through deprotonation or halogen-metal exchange. The regioselectivity of these reactions is influenced by the directing effects of the substituents.

2.2.1. Regioselective Lithiation

In fluoroarenes with other halogen substituents, deprotonation with strong bases often occurs at a position adjacent to the fluorine atom.[12] For this compound, lithiation is expected to occur at the C4 position, directed by the ortho-fluoro group. Subsequent quenching with an electrophile would introduce a substituent at this position.

Experimental Protocol: General Procedure for Regioselective Lithiation

To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, a strong lithium base (e.g., LDA or n-BuLi, 1.1 equiv) is added dropwise. The mixture is stirred at this temperature for a specified time (e.g., 1 hour) to allow for complete deprotonation. The desired electrophile (1.2 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 1-3 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

2.2.2. Halogen Dance Reaction

The halogen dance is a base-catalyzed isomerization of halogenated aromatic compounds, where a halogen atom migrates to a different position on the ring.[13] This reaction is driven by the formation of a more stable organometallic intermediate. For this compound, a halogen dance could potentially lead to the migration of the bromine or iodine atom, although specific studies on this substrate have not been reported. The general mechanism involves deprotonation followed by a series of halogen-metal exchange steps.[14]

Spectroscopic Data

Specific spectroscopic data for this compound is not widely available. However, data for isomeric and related compounds can provide an indication of the expected spectral features.

Table 5: Spectroscopic Data for Related Halogenated Benzenes

| Compound | Spectroscopic Data | Reference |

| 1-Bromo-3-fluoro-4-iodobenzene | FTIR (KBr, cm⁻¹): Analysis of the spectrum has been made and the assignment of fundamental frequencies to various modes of vibration have been proposed. | [15] |

| 1-Bromo-4-fluoro-2-iodobenzene | ATR-IR, Transmission IR, Raman: Spectra available. | [16] |

| 1-Bromo-2-fluoro-benzene | ¹³C NMR: Spectrum available. Mass Spectrum: Available. | [17][18] |

| 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | IR Spectrum: Available. | [19] |

| 2-Bromo-1-fluoro-3-iodobenzene | GC-MS: Spectrum available. | [20] |

Note: For this compound, one would expect a complex ¹H NMR spectrum due to the various coupling constants between the protons and the fluorine atom. The ¹³C NMR spectrum would show six distinct signals, and the ¹⁹F NMR would exhibit a single resonance. The mass spectrum would be characterized by a complex isotopic pattern due to the presence of bromine.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms discussed.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential for the synthesis of complex organic molecules. The differential reactivity of its halogen substituents allows for a range of selective transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as regioselective lithiation. While specific experimental data for this compound is limited in the current literature, the general principles of reactivity for polyhalogenated benzenes and the provided experimental protocols for analogous systems offer a solid foundation for its application in research and development. Further studies are warranted to fully elucidate the reactivity and stability of this promising synthetic building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C6H3BrFI | CID 19050503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jeolusa.com [jeolusa.com]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 13. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Ftir Spectrum of 1-Bromo-3-Fluoro-4-Iodobenzene – Material Science Research India [materialsciencejournal.org]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Benzene, 1-bromo-2-fluoro- [webbook.nist.gov]

- 19. 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | C6H2BrClFI | CID 44891201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2-Bromo-1-fluoro-3-iodobenzene | C6H3BrFI | CID 12192161 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-fluoro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Bromo-2-fluoro-3-iodobenzene is a polysubstituted aromatic compound whose structural complexity makes it a valuable building block in the synthesis of novel organic molecules. The precise arrangement of three different halogen atoms on the benzene ring offers multiple reactive sites for further functionalization, enabling its use in the development of pharmaceuticals and advanced materials. This guide focuses on the most prominently documented synthetic route to this compound, providing researchers with the necessary information for its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process starting from 1-fluoro-2-amino-3-nitrobenzene. The logical workflow of this synthesis is depicted below.

Computational and Theoretical Profile of 1-Bromo-2-fluoro-3-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive computational and theoretical overview of 1-bromo-2-fluoro-3-iodobenzene, a tri-halogenated benzene derivative with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document leverages computational chemistry and data from structurally related compounds to predict its properties and reactivity. This guide covers its molecular structure, spectroscopic characteristics, and electronic properties, offering valuable insights for researchers exploring its synthetic utility and potential as a building block in the development of novel chemical entities.

Introduction

Halogenated benzenes are a critical class of intermediates in the chemical and pharmaceutical industries. The unique substitution pattern of this compound, featuring three different halogens on adjacent positions of the benzene ring, presents a versatile platform for sequential and site-selective cross-coupling reactions. The distinct reactivities of the C-I, C-Br, and C-F bonds allow for a programmed introduction of various functionalities, making it a potentially valuable scaffold in the synthesis of complex organic molecules. This guide summarizes the predicted physicochemical properties and provides a theoretical framework for its reactivity based on quantum chemical calculations.

Predicted Molecular and Spectroscopic Properties

While experimental data for this compound is scarce, its fundamental properties can be predicted with a high degree of confidence using computational methods and by analogy to similar compounds. The following tables summarize key computed and expected data.

Table 1: Computed Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFI | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Weight | 300.89 g/mol | PubChem[1] |

| CAS Number | 958458-89-4 | PubChem[1] |

| XLogP3-AA | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Wavenumbers/Shifts |

| FT-IR (cm⁻¹) | C-H stretching: 3100-3000, C=C stretching (aromatic): 1600-1450, C-F stretching: 1250-1000, C-Br stretching: 700-500, C-I stretching: 600-485 |

| ¹³C NMR (ppm) | Aromatic carbons: 110-140 |

| ¹H NMR (ppm) | Aromatic protons: 7.0-8.0 |

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be adapted from established methods for synthesizing similar polyhalogenated benzenes, such as the Sandmeyer reaction starting from a suitably substituted aniline.

Experimental Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

-

Diazotization: 2-Bromo-6-fluoroaniline is dissolved in a mixture of sulfuric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, a solution of potassium iodide in water is prepared. The freshly prepared diazonium salt solution is added slowly to the potassium iodide solution. The mixture is allowed to warm to room temperature and stirred for several hours, during which nitrogen gas evolves.

-

Workup and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Computational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. For this compound, these calculations can predict key parameters that govern its chemical behavior.

Logical Workflow for Computational Studies

Caption: Logical workflow for the computational analysis of the target molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 3: Predicted Frontier Orbital Properties

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | -0.5 to -1.5 | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.0 to 7.0 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or poor in electrons.

-

Red regions (negative potential): Electron-rich areas, prone to electrophilic attack. In this compound, these are expected around the halogen atoms, particularly the highly electronegative fluorine.

-

Blue regions (positive potential): Electron-deficient areas, prone to nucleophilic attack. These are anticipated on the hydrogen atoms of the benzene ring.

-

Green regions (neutral potential): Areas with near-zero potential.

Conclusion

This compound is a promising building block for organic synthesis due to its unique substitution pattern that allows for selective functionalization. While direct experimental data is limited, computational studies provide a robust framework for understanding its structural, spectroscopic, and electronic properties. The proposed synthesis and predicted reactivity patterns outlined in this guide offer a solid foundation for researchers to explore the potential of this versatile molecule in the development of novel pharmaceuticals and advanced materials. Further experimental validation of these theoretical predictions is encouraged to fully unlock the synthetic potential of this compound.

References

Crystal Structure of 1-Bromo-2-fluoro-3-iodobenzene: A Predictive and Comparative Analysis

Abstract

This technical guide addresses the crystal structure of 1-Bromo-2-fluoro-3-iodobenzene, a compound of interest in synthetic chemistry and materials science. As of the date of this publication, an experimental crystal structure for this specific molecule has not been reported in publicly accessible databases, including the Cambridge Crystallographic Data Centre (CCDC). In the absence of empirical data, this document provides a comprehensive predictive analysis of its likely solid-state structure. We leverage established principles of crystal engineering, focusing on the anticipated intermolecular interactions such as halogen bonding and π-π stacking, which are characteristic of polyhalogenated benzene derivatives. Furthermore, this guide furnishes a hypothetical experimental protocol for the crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, offering a roadmap for future research endeavors. The presented analysis is intended to be a valuable resource for researchers, scientists, and professionals in drug development by providing a theoretical framework for understanding the solid-state properties of this and related compounds.

Introduction

This compound is a tri-substituted aromatic compound featuring a unique combination of halogen atoms. The interplay of bromine, fluorine, and iodine on a benzene ring suggests a rich potential for directed intermolecular interactions, which are fundamental to the design of novel materials with tailored properties. The crystal structure of a molecule dictates many of its bulk physical properties, including melting point, solubility, and stability, which are critical parameters in both pharmaceutical and materials science applications. While the synthesis and utility of this compound in organic synthesis have been noted, a definitive study of its solid-state arrangement is currently absent from the scientific literature. This guide aims to bridge this knowledge gap by presenting a predictive analysis based on the well-documented crystallographic trends of similar halobenzenes.

Predicted Molecular and Physical Properties

In the absence of experimental crystallographic data, we can refer to computed properties to understand the fundamental characteristics of the this compound molecule. The following table summarizes key computed data available from public chemical databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFI | PubChem |

| Molecular Weight | 300.89 g/mol | PubChem[1] |

| CAS Number | 958458-89-4 | Sigma-Aldrich |

| Boiling Point (Predicted) | 248.8 ± 25.0 °C | ChemicalBook[2] |

| Density (Predicted) | 2.281 ± 0.06 g/cm³ | ChemicalBook[2] |

| InChI Key | AEBOPKUWEXVTNN-UHFFFAOYSA-N | PubChem[1] |

| Physical Form (at STP) | Solid or Semi-solid | Sigma-Aldrich |

Theoretical Crystal Packing and Intermolecular Interactions

The crystal packing of halobenzenes is often governed by a combination of weak intermolecular forces. For this compound, the following interactions are predicted to be significant in dictating its solid-state architecture:

-

Halogen Bonding: This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). The iodine atom in this compound is the most likely candidate for forming strong halogen bonds due to its high polarizability. It can interact with nucleophilic sites on adjacent molecules, such as the bromine or fluorine atoms, or even the π-system of the benzene ring. The strength of these interactions generally follows the trend I > Br > Cl > F.

-

π-π Stacking: The aromatic rings of adjacent molecules are likely to engage in π-π stacking interactions. These can be either face-to-face or offset (parallel-displaced) arrangements, contributing to the overall stability of the crystal lattice.

-

C-H···F and C-H···Br/I Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the halogen acceptors (fluorine, bromine, or iodine) on neighboring molecules can also play a role in the crystal packing.

Based on these principles, it is plausible that the crystal structure of this compound will feature a layered or herringbone motif, where molecules are linked by a network of halogen bonds and π-π interactions.

Figure 1. Predicted intermolecular interactions in this compound.

Hypothetical Experimental Protocol for Crystal Structure Determination

The following section outlines a standard workflow for the experimental determination of the crystal structure of this compound.

Crystallization

-

Solvent Screening: A range of organic solvents with varying polarities (e.g., hexane, ethanol, acetone, dichloromethane, toluene) should be screened for their ability to dissolve the compound.

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is prepared and left undisturbed in a loosely covered vial at room temperature. The slow evaporation of the solvent can lead to the formation of single crystals.

-

Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, which can promote the growth of high-quality single crystals.

Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the heavier atoms (iodine and bromine).

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods. The positions of the lighter atoms (carbon, fluorine, and hydrogen) are typically located from difference Fourier maps and refined.

-

Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other quality metrics. The final structure is typically deposited in a crystallographic database like the CCDC.

References

Thermodynamic Properties of 1-Bromo-2-fluoro-3-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Bromo-2-fluoro-3-iodobenzene. Due to a lack of direct experimental data for this specific polysubstituted aromatic compound, this document synthesizes available computed data, presents thermodynamic information for structurally analogous compounds, and outlines the standard experimental and computational methodologies for determining such properties. The influence of the unique substitution pattern of bromine, fluorine, and iodine on the benzene ring is discussed in the context of its expected thermodynamic behavior. This guide serves as a foundational resource for researchers in chemistry, materials science, and drug development who are interested in the physicochemical characteristics of halogenated aromatic compounds.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis, materials science, and as an intermediate in the development of pharmaceutical agents. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process optimization, reaction modeling, and predicting its environmental fate and transport.

Currently, there is a notable absence of published experimental thermodynamic data specifically for this compound. This guide addresses this gap by providing a theoretical and comparative analysis. We will present computed data for the target molecule and experimental data for simpler, related compounds to offer a predictive context for its thermodynamic behavior. Furthermore, this document details the standard experimental protocols used to measure these fundamental properties.

Computed Physicochemical and Thermodynamic Properties

While experimental data is scarce, computational methods provide valuable estimates for the properties of this compound. The following table summarizes key computed physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFI | PubChem |

| Molecular Weight | 300.89 g/mol | PubChem |

| XLogP3 | 3.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Note: XLogP3 is a computed measure of hydrophobicity.

Thermodynamic Data of Analogous Compounds

To provide a comparative framework, the following tables present experimental thermodynamic data for the monosubstituted parent compounds: bromobenzene, fluorobenzene, and iodobenzene. These values, sourced from the NIST Chemistry WebBook and other peer-reviewed publications, offer insights into the individual contributions of each halogen to the thermodynamic profile of a benzene derivative.

Table 3.1: Thermodynamic Properties of Bromobenzene (C₆H₅Br)

| Property | Value | Units | Reference |

| Enthalpy of Fusion (ΔfusH) | 10.702 | kJ/mol | [1] |

| Entropy of Fusion (ΔfusS) | 44.150 | J/mol·K | [1] |

| Enthalpy of Vaporization (ΔvapH) | 43.963 | kJ/mol | [1] |

| Entropy of Vaporization (ΔvapS) | 150.0 | J/mol·K | [1] |

| Standard Molar Entropy (S°liquid) | 323.73 | J/mol·K | [1] |

| Triple Point Temperature (Ttriple) | 242.401 | K | [1] |

Table 3.2: Thermodynamic Properties of Fluorobenzene (C₆H₅F)

| Property | Value | Units | Reference |

| Enthalpy of Fusion (ΔfusH) | 11.31 | kJ/mol | [2] |

| Entropy of Fusion (ΔfusS) | 48.98 | J/mol·K | [2] |

| Enthalpy of Vaporization (ΔvapH) | 34.7 | kJ/mol | [2] |

| Standard Molar Entropy (S°liquid) | 201.7 | J/mol·K | [2] |

| Triple Point Temperature (Ttriple) | 230.94 | K | [2] |

Table 3.3: Thermodynamic Properties of Iodobenzene (C₆H₅I)

| Property | Value | Units | Reference |

| Enthalpy of Fusion (ΔfusH) | 9.75 | kJ/mol | [3] |

| Entropy of Fusion (ΔfusS) | 40.31 | J/mol·K | [3] |

| Enthalpy of Vaporization (ΔvapH) | 47.9 | kJ/mol | [3] |

| Boiling Point (Tboil) | 461.3 | K | [3] |

| Melting Point (Tfus) | 241.8 | K | [3] |

Discussion on Structure-Property Relationships

The thermodynamic properties of this compound are influenced by the interplay of the three different halogen substituents on the benzene ring.

-

Electronegativity and Bond Strength: Fluorine's high electronegativity will create a strong C-F bond and induce a significant dipole moment. The C-I bond, in contrast, is the weakest and most polarizable. The C-Br bond properties fall in between. These differing bond energies will directly impact the enthalpy of formation.

-

Size and Polarizability: The increasing size of the halogens (F < Br < I) affects intermolecular forces, primarily van der Waals interactions. The large and polarizable iodine atom will contribute significantly to these forces, likely leading to a higher boiling point and enthalpy of vaporization compared to smaller analogues.

-

Substitution Pattern: The ortho and meta positioning of the halogens introduces steric hindrance and complex electronic effects that will influence the molecule's crystal packing in the solid state, thereby affecting the enthalpy and entropy of fusion.

Predictive models suggest that the thermodynamic properties of halogenated benzenes can be estimated based on the number and type of halogen atoms.[4] However, the specific isomeric arrangement in this compound necessitates dedicated experimental or high-level computational studies for accurate data.

Experimental Protocols

The determination of the thermodynamic properties of organic compounds like this compound relies on well-established experimental techniques.[5]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for measuring heat capacity, enthalpy of fusion, and temperatures of phase transitions.[6][7]

-

Principle: A sample and a reference material are heated or cooled at a controlled rate. The difference in heat flow required to maintain both at the same temperature is measured. This difference is proportional to changes in the sample's heat capacity or the heat absorbed/released during phase transitions.

-

Methodology for Heat Capacity (Cp):

-

An empty sample pan is run as a baseline.

-

A known mass of a standard material (e.g., sapphire) is run to calibrate the instrument.

-

A known mass of the sample (this compound) is run under the same conditions.

-

The heat capacity of the sample is calculated by comparing its heat flow signal to that of the standard.[8]

-

-

Methodology for Enthalpy of Fusion (ΔfusH):

-

The sample is cooled until it crystallizes and then heated at a constant rate through its melting point.

-

The endothermic peak corresponding to melting is integrated. The area of the peak is directly proportional to the enthalpy of fusion.[9]

-

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion, from which the standard enthalpy of formation (ΔfH°) can be derived.[10][11]

-

Principle: A known mass of the sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

-

Methodology:

-

The calorimeter is calibrated by combusting a substance with a known enthalpy of combustion, such as benzoic acid.

-

A weighed sample of this compound is placed in the bomb, which is then sealed and pressurized with oxygen.

-

The bomb is placed in the calorimeter, and the sample is ignited.

-

The temperature change of the water is recorded.

-

The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are applied for the combustion of the fuse wire and the formation of any side products (e.g., hydrobromic and hydroiodic acids).

-

Visualizations

Molecular Structure

Caption: Molecular Structure of this compound.

Experimental Workflow for Thermodynamic Property Determination

Caption: Workflow for Thermodynamic Property Determination.

Conclusion

While direct experimental thermodynamic data for this compound remains to be determined, this technical guide provides a foundational understanding of its likely properties through computational data and comparative analysis of its constituent structural motifs. The outlined experimental protocols offer a clear path for future research to establish precise and accurate thermodynamic parameters for this compound. Such data will be invaluable for its potential applications in synthetic chemistry and materials science, enabling more efficient process design and a deeper understanding of its chemical behavior. High-level computational studies are also recommended to complement and guide future experimental work.

References

- 1. Some Thermodynamic Properties of Bromobenzene from 0 to 1500 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzene, iodo- [webbook.nist.gov]

- 4. Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 11. reddit.com [reddit.com]

Solubility Profile of 1-Bromo-2-fluoro-3-iodobenzene: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-fluoro-3-iodobenzene in a range of common organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing the solubility of halogenated aromatic compounds, presents predicted solubility profiles based on these principles, and offers detailed experimental protocols for researchers to determine precise solubility values. This guide is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science who require an understanding of the solubility behavior of this compound for its effective application.

Introduction to the Solubility of this compound

This compound is a polysubstituted aromatic compound with a unique combination of halogen substituents. The presence of bromine, fluorine, and iodine atoms on the benzene ring imparts specific physicochemical properties that influence its solubility. Understanding the solubility of this compound is critical for a variety of applications, including its use as a synthetic intermediate in the development of pharmaceuticals and novel organic materials. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility behavior.[1][2] The polarity of the molecule, influenced by the electronegativity of the halogen atoms, and its ability to participate in intermolecular forces such as van der Waals interactions and dipole-dipole forces are key determinants of its solubility in different organic solvents.

Predicted Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Moderate to High | The polar hydroxyl group of alcohols can interact with the polar C-X bonds of the solute. Shorter-chain alcohols are more polar and may have slightly lower solubility compared to longer-chain alcohols. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for many organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The principle of "like dissolves like" strongly applies here. The presence of halogens in both the solute and the solvent leads to favorable intermolecular interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | The aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The polar carbonyl group of ketones can engage in dipole-dipole interactions with the polar C-X bonds of the solute. |

| Esters | Ethyl Acetate | High | Ethyl acetate is a moderately polar solvent that is effective at dissolving a wide range of organic compounds. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | These are highly polar aprotic solvents capable of dissolving a wide array of organic and inorganic compounds. |

| Hydrocarbons | Hexane, Cyclohexane | Low to Moderate | As nonpolar solvents, hydrocarbons will have weaker interactions with the polar functional groups of this compound, likely resulting in lower solubility compared to more polar organic solvents. |

| Aqueous Solvents | Water | Very Low | The large, nonpolar aromatic ring and the hydrophobic nature of the halogens make it immiscible with water. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols should be followed. The following outlines a general method for determining the solubility of a solid organic compound like this compound in an organic solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents of high purity

-

Analytical balance (± 0.0001 g)

-

Vials with tight-fitting caps

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure for Isothermal Solubility Measurement

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient period to allow the system to reach equilibrium. The equilibration time (typically 24-72 hours) should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Analysis of Solute Concentration:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Dilute the solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis).

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a qualitative solubility analysis, which is a preliminary step in understanding the solubility characteristics of a new compound.

Caption: Workflow for Qualitative Solubility Determination.

Conclusion

While quantitative experimental data on the solubility of this compound remains to be extensively documented, this technical guide provides a robust framework for researchers and scientists. By understanding the principles of solubility for halogenated aromatic compounds and employing the detailed experimental protocols provided, professionals in drug development and chemical synthesis can effectively determine the solubility of this compound in various organic solvents. The predictive solubility table and the workflow diagram serve as valuable tools for initial experimental design and solvent selection. The generation of precise solubility data through these methods will be crucial for the successful application and advancement of this compound in its various fields of use.

References

Methodological & Application

Application Notes and Protocols for Selective Suzuki Coupling of 1-Bromo-2-fluoro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of polyhalogenated aromatic compounds is a powerful strategy in medicinal chemistry and materials science for the synthesis of complex molecular architectures. 1-Bromo-2-fluoro-3-iodobenzene is a versatile building block possessing three distinct halogen atoms, offering the potential for sequential, site-selective cross-coupling reactions. This application note provides a detailed protocol for the chemoselective Suzuki-Miyaura coupling reaction at the C-I bond of this compound. The significantly higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a predictable and high-yielding mono-arylation, leaving the bromine atom available for subsequent transformations.[1][2]

Principle of Selectivity

The chemoselectivity of the Suzuki-Miyaura coupling on polyhalogenated arenes is primarily governed by the bond dissociation energies of the carbon-halogen bonds, which dictates the ease of the oxidative addition step in the palladium catalytic cycle. The established order of reactivity for aryl halides in Suzuki coupling is I > Br > Cl.[2] The weaker C-I bond in this compound undergoes preferential oxidative addition to the Pd(0) catalyst under milder conditions than the stronger C-Br bond. By carefully controlling the reaction parameters such as temperature, catalyst, and reaction time, selective coupling at the iodine position can be achieved with high fidelity.

Data Presentation

The following tables summarize the recommended reagents and reaction conditions for the selective Suzuki coupling of this compound with various arylboronic acids. The expected yields are based on analogous reactions with structurally similar bromo-iodoarenes and are intended to serve as a guideline.[1][3]

Table 1: Reagents for Selective Mono-arylation

| Reagent | Role | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | Limiting reagent. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is recommended to ensure complete conversion of the starting material. |

| Palladium Catalyst | Catalyst | 1 - 5 mol% | See Table 2 for examples. |

| Base | Activator | 2.0 - 3.0 | See Table 2 for examples. |

| Solvent | Reaction Medium | - | Typically a mixture of an organic solvent and water. |

Table 2: Representative Conditions and Expected Yields for Selective Suzuki Coupling at the C-I bond

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 80-90 |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂/SPhos (1/2) | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | 85 | 14 | 88-96 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 12 | 82-92 |

Note: Yields are estimates based on reactions with analogous substrates and may require optimization for specific arylboronic acids.

Experimental Protocols

This protocol provides a general procedure for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid with this compound at the iodine position.

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a 0.1 M concentration of the limiting reagent) to the reaction flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-16 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-1-bromo-2-fluorobenzene.

Mandatory Visualization

Caption: Experimental workflow for the selective Suzuki coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Site-Selective Sonogashira Coupling of 1-Bromo-2-fluoro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

This document provides detailed application notes and a protocol for the Sonogashira reaction of 1-bromo-2-fluoro-3-iodobenzene. A key feature of this substrate is the presence of two different halogen atoms, which allows for site-selective functionalization. Based on the established reactivity trends of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F), the Sonogashira coupling is expected to occur selectively at the more reactive carbon-iodine bond. This regioselectivity allows for the introduction of an alkynyl moiety at the 3-position, leaving the bromine atom intact for subsequent transformations.

Regioselectivity of the Sonogashira Reaction

The Sonogashira reaction on polyhalogenated aromatic compounds generally proceeds with high regioselectivity. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step, and the reactivity of the carbon-halogen bond follows the order I > Br > Cl. For this compound, the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond ensures that the Sonogashira coupling will proceed selectively at the iodine-bearing carbon.

Experimental Protocols

Below are representative protocols for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on general procedures for Sonogashira reactions and regioselective couplings of similar polyhalogenated substrates.

Protocol 1: Standard Sonogashira Conditions with Phenylacetylene

This protocol describes a typical Sonogashira coupling reaction using a palladium/copper catalytic system.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask.

-

To the resulting suspension, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-bromo-2-fluoro-3-(phenylethynyl)benzene.

Protocol 2: Copper-Free Sonogashira Conditions with Trimethylsilylacetylene

This protocol outlines a copper-free Sonogashira coupling, which can be advantageous in cases where the copper co-catalyst may lead to undesired side reactions, such as alkyne homocoupling.

Materials:

-

This compound

-

Trimethylsilylacetylene (TMSA)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Triphenylphosphine (PPh₃)

-

Diisopropylamine (DIPA)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

-

Add anhydrous toluene (10 mL) and diisopropylamine (2.5 mmol, 2.5 equiv).

-

Add trimethylsilylacetylene (1.5 mmol, 1.5 equiv) to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 8-16 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield 1-bromo-2-fluoro-3-((trimethylsilyl)ethynyl)benzene.

-

If the desilylated product is desired, the purified silyl-protected alkyne can be treated with a base such as potassium carbonate in methanol.

Data Presentation

The following table summarizes typical reaction conditions for the selective Sonogashira coupling at the iodo-position of polyhalogenated benzenes, which can be adapted for this compound.

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | TEA (3) | THF | 25 | 18 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | DIPA (2.5) | Toluene | 70 | 12 | 80-90 |

| 3 | Hex-1-yne | Pd₂(dba)₃ (1.5) / PPh₃ (6) | - | Et₃N (3) | DMF | 50 | 10 | 75-85 |

| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | 4 | Piperidine (2) | Acetonitrile | 60 | 16 | 82-92 |

Note: The yields presented are typical for Sonogashira reactions of iodoarenes and may vary depending on the specific alkyne and precise reaction conditions.

Mandatory Visualizations

Sonogashira Catalytic Cycle

Application Notes and Protocols for the Heck Reaction with 1-Bromo-2-fluoro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a selective Heck reaction on 1-Bromo-2-fluoro-3-iodobenzene. The inherent reactivity differences among the halogen substituents on the aromatic ring allow for a chemoselective cross-coupling reaction, primarily at the iodo position, which is the most reactive site for oxidative addition in palladium-catalyzed reactions.[1] This protocol is particularly relevant for the synthesis of complex fluorinated biaryls and other substituted aromatic compounds that are valuable intermediates in drug discovery and materials science.[2][3]

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[4] It facilitates the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to yield a substituted alkene.[5] The reaction's versatility, functional group tolerance, and stereoselectivity make it a powerful tool for the synthesis of a wide array of organic molecules, from pharmaceuticals to advanced materials.[6]

This document outlines a specific application of the Heck reaction involving the polyhalogenated arene, this compound. The protocol is designed to achieve selective coupling at the most labile C-I bond, leaving the C-Br and C-F bonds intact for potential subsequent transformations.

Experimental Design and Rationale

The experimental setup is designed for a bench-scale reaction under an inert atmosphere to ensure the stability of the palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity.

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[6]

-

Ligand: Triphenylphosphine (PPh₃) is a widely used phosphine ligand that stabilizes the palladium catalyst and influences its reactivity and selectivity.[4]

-

Base: Triethylamine (Et₃N) is used as a base to neutralize the hydrogen halide formed during the catalytic cycle.[4]

-